molecular formula C4H11O5P B13705448 3-Methoxypropyl dihydrogen phosphate

3-Methoxypropyl dihydrogen phosphate

Cat. No.: B13705448
M. Wt: 170.10 g/mol
InChI Key: WLYLMEGCKNHFDS-UHFFFAOYSA-N
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Description

3-Methoxypropyl dihydrogen phosphate is an organic phosphate compound with the molecular formula C4H11O6P It is a derivative of phosphoric acid and is characterized by the presence of a methoxypropyl group attached to the phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxypropyl dihydrogen phosphate typically involves the reaction of 3-methoxypropanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

3-Methoxypropanol+Phosphoric Acid3-Methoxypropyl Dihydrogen Phosphate+Water\text{3-Methoxypropanol} + \text{Phosphoric Acid} \rightarrow \text{this compound} + \text{Water} 3-Methoxypropanol+Phosphoric Acid→3-Methoxypropyl Dihydrogen Phosphate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific reaction temperatures can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypropyl dihydrogen phosphate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce phosphoric acid and 3-methoxypropanol.

    Esterification: It can react with alcohols to form esters.

    Condensation: The compound can participate in condensation reactions to form more complex phosphate esters.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.

    Condensation: Often involves the use of dehydrating agents like thionyl chloride or phosphorus oxychloride.

Major Products Formed:

    Hydrolysis: Phosphoric acid and 3-methoxypropanol.

    Esterification: Various phosphate esters depending on the alcohol used.

    Condensation: More complex phosphate esters.

Scientific Research Applications

3-Methoxypropyl dihydrogen phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphate esters.

    Biology: Investigated for its potential role in biochemical pathways involving phosphate esters.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable phosphate esters.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methoxypropyl dihydrogen phosphate involves its interaction with various molecular targets and pathways. As a phosphate ester, it can participate in phosphorylation reactions, which are crucial in many biological processes. The compound can act as a phosphate donor in enzymatic reactions, influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

  • 2-Hydroxy-3-methoxypropyl dihydrogen phosphate
  • Sodium dihydrogen phosphate
  • Potassium dihydrogen phosphate

Comparison: 3-Methoxypropyl dihydrogen phosphate is unique due to the presence of the methoxypropyl group, which imparts distinct chemical properties compared to other phosphate esters. This structural difference can influence its reactivity, solubility, and potential applications. For example, the methoxy group can enhance the compound’s solubility in organic solvents, making it more versatile in organic synthesis.

Properties

Molecular Formula

C4H11O5P

Molecular Weight

170.10 g/mol

IUPAC Name

3-methoxypropyl dihydrogen phosphate

InChI

InChI=1S/C4H11O5P/c1-8-3-2-4-9-10(5,6)7/h2-4H2,1H3,(H2,5,6,7)

InChI Key

WLYLMEGCKNHFDS-UHFFFAOYSA-N

Canonical SMILES

COCCCOP(=O)(O)O

Origin of Product

United States

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